molecular formula C18H21N3O3S B2821755 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one CAS No. 384795-33-9

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one

Cat. No. B2821755
CAS RN: 384795-33-9
M. Wt: 359.44
InChI Key: VZVGGJNTLSSCID-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one, also known as EAT-2, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EAT-2 is a thiazolone derivative that has been found to exhibit potent biological activity against various diseases.

Scientific Research Applications

Antimicrobial Applications

A study by Trotsko et al. (2018) synthesized a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, testing their antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds showed notable antibacterial activity, particularly against Gram-positive strains, suggesting the importance of electron-withdrawing substituents for enhancing activity. The research indicated that molecular geometry did not significantly influence antibacterial response (Trotsko et al., 2018).

Anticancer Applications

Research by Osmaniye et al. (2018) focused on synthesizing new benzothiazole acylhydrazones to explore their anticancer activity. The compounds were tested against various cancer cell lines, including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma), showing promising anticancer properties. The study highlighted the significance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye et al., 2018).

properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-24-15-6-4-14(5-7-15)12-16-17(23)19-18(25-16)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGGJNTLSSCID-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one

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